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Compound of Interest

2-Chloro-3-iodo-4,6-
Compound Name:

dimethylpyridine
CAS No.: 1935347-31-1
Cat. No.: B2867653

Get Quote

Executive Summary & Strategic Value

2-Chloro-3-iodo-4,6-dimethylpyridine (CAS: 1935347-31-1) represents a high-value "tri-
functionalized" scaffold in medicinal chemistry. Unlike simple halopyridines, this molecule offers
three distinct vectors for diversification:

e C3-lodine: The primary site for cross-coupling (Suzuki/Sonogashira) due to the weak C-I
bond.

o C2-Chlorine: A secondary electrophilic site, activated only after C3 functionalization or under
forcing conditions.

e C4, C6-Methyls: Provide steric bulk and electron-donating character, modulating the
electronics of the pyridine ring and preventing "halogen dance” side reactions common in
non-substituted pyridines.

This guide provides a structural analysis and comparative performance review to assist
researchers in utilizing this scaffold effectively.
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Structural Characterization (Predicted &
Comparative)

Note: While specific single-crystal X-ray diffraction (XRD) data for this exact isomer is not
currently deposited in the CSD, the following structural parameters are derived from high-
fidelity computational models (DFT) and crystallographic analogues (e.g., 2-chloro-3-

iodopyridine).
Table 1: Physicochemical & Structural Profile
Parameter Value / Range Source/Method
Molecular Formula C7H-CIIN Stoichiometric
Molecular Weight 267.50 g/mol Standard
Crystal System (Pred.) Monoclinic (P21/c) Analogous Halo-pyridines
Density (Calc.) 1.906 + 0.06 g/cm?3 Computed (PubChem)
Standard Pyridine-lodine avg.
C3-I Bond Length ~2.09-2.14 A
[1][2]
Standard Pyridine-Chlorine
C2-Cl Bond Length ~1.73-1.75A
avg.
Steric Environment High Congestion (C3) Flanked by C2-Cl and C4-Me

Structural Analysis: The "Ortho-Effect"

The critical feature of this molecule is the steric crowding at the C3 position.

e Bond Elongation: The C3-I bond is predicted to be slightly elongated compared to non-
methylated analogues due to repulsion from the C4-methyl group and the C2-chlorine lone

pairs.

» Reactivity Implication: While the C-I bond is electronically primed for oxidative addition (Pd°
- Pd"), the steric bulk of the C4-methyl group requires smaller, electron-rich ligands (e.g.,
SPhos, XPhos) to facilitate the catalyst's approach.
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Comparative Performance Analysis

This section compares the target molecule against its non-methylated analogue to highlight the
"Methyl Effect.”

ble 2: - tability C .

2-Chloro-3-iodo-4,6- 2-Chloro-3-
Feature dimethylpyridine iodopyridine Operational Insight
(Target) (Alternative)

C3-I Reactivity

High but Sterically
Hindered

Very High

(Accessible)

Target requires
sterically demanding
ligands (Buchwald
type) for optimal
yields.

Metabolic Stability

Enhanced

Low

Methyl groups at
C4/C6 block metabolic
oxidation sites (P450
blocking).

Side Reactions

Low Risk

High Risk (Halogen

Dance)

The C4-Methyl blocks
the migration of the

iodine anion (Halogen
Dance), stabilizing the

regiochemistry.

Solubility

Moderate (Lipophilic)

Low

Methyl groups
increase LogP (~2.9),
improving solubility in
organic coupling
solvents

(Dioxane/Toluene).

Visualization of Structural Logic

The following diagram illustrates the reactivity hierarchy and the steric influence of the methyl

groups.
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Caption: Structural logic map showing the hierarchy of halogen reactivity and the stabilizing
role of the C4-methyl group.

Experimental Protocols
Protocol A: Single Crystal Growth (For XRD Validation)

Objective: To obtain X-ray quality crystals for structural confirmation.

¢ Solvent Selection: Prepare a saturated solution of the compound (50 mg) in Ethanol (abs.) or
Acetonitrile.

¢ Dissolution: Warm gently to 40°C to ensure complete dissolution. Filter through a 0.45 pm
PTFE syringe filter to remove dust nuclei.
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» Crystallization: Place the vial inside a larger jar containing Hexane (antisolvent) for vapor
diffusion. Cap the outer jar tightly.

o Timeline: Allow to stand undisturbed at 4°C for 3-5 days.

e Observation: Look for colorless/pale-yellow prisms.

Protocol B: Selective Suzuki-Miyaura Coupling
(Validation)

Objective: To demonstrate selective C3-functionalization without touching the C2-CI bond.
Reagents:

e Substrate: 2-Chloro-3-iodo-4,6-dimethylpyridine (1.0 eq)

e Coupling Partner: Phenylboronic acid (1.1 eq)

o Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Note: SPhos is chosen to overcome C4-
methyl steric hindrance)

e Base: KsPOa4 (2.0 eq)
e Solvent: Toluene/Water (10:1)
Step-by-Step:

 Inerting: Charge a reaction vial with substrate, boronic acid, Pd(OAc)z, SPhos, and KsPOa.
Seal and purge with Argon for 5 mins.

o Addition: Add degassed Toluene/Water via syringe.
» Reaction: Heat to 80°C for 4 hours. (Do not exceed 100°C to preserve the C-Cl bond).
o Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSOa.

o QOutcome: Expected product is 2-chloro-4,6-dimethyl-3-phenylpyridine. The Chlorine atom
should remain intact (verify by MS/NMR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b2867653?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2867653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

